[2-[(6R,8S,10S,11S,13S,14S,16R)-2-bromo-6,9-difluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
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Overview
Description
2-Bromo-6beta,9-difluoro-11beta,16alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione 21-acetate is a synthetic corticosteroid derivative. This compound is known for its potent anti-inflammatory and immunosuppressive properties. It is structurally related to other corticosteroids and is used in various pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6beta,9-difluoro-11beta,16alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione 21-acetate involves multiple steps. The starting material is typically a corticosteroid backbone, which undergoes bromination and fluorination reactions. The hydroxyl groups are introduced through selective oxidation and reduction reactions. The final step involves acetylation to form the acetate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. Advanced techniques such as chromatography and crystallization are used for purification .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the hydroxyl groups.
Substitution: Halogen substitution reactions are common, where bromine or fluorine atoms can be replaced with other halogens or functional groups
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS), fluorinating agents like Selectfluor
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
2-Bromo-6beta,9-difluoro-11beta,16alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione 21-acetate has several applications in scientific research:
Chemistry: Used as a model compound for studying corticosteroid reactions and mechanisms.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of target genes. The resulting changes in gene expression lead to anti-inflammatory and immunosuppressive effects. Key molecular targets include cytokines, adhesion molecules, and enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
Fluocinolone Acetonide: Another corticosteroid with similar anti-inflammatory properties.
Triamcinolone Acetonide: Known for its potent anti-inflammatory and immunosuppressive effects.
Flurandrenolone Acetate: Used in dermatological applications for its anti-inflammatory properties
Uniqueness
2-Bromo-6beta,9-difluoro-11beta,16alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione 21-acetate is unique due to its specific bromination and fluorination pattern, which enhances its potency and selectivity. The presence of multiple hydroxyl groups and the acetate ester further contribute to its distinct pharmacological profile .
Properties
CAS No. |
57781-19-8 |
---|---|
Molecular Formula |
C23H27BrF2O7 |
Molecular Weight |
533.4 g/mol |
IUPAC Name |
[2-[(6R,8S,10S,11S,13S,14S,16R)-2-bromo-6,9-difluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H27BrF2O7/c1-10(27)33-9-19(31)23(32)17(29)6-11-12-4-15(25)13-5-16(28)14(24)7-20(13,2)22(12,26)18(30)8-21(11,23)3/h5,7,11-12,15,17-18,29-30,32H,4,6,8-9H2,1-3H3/t11-,12-,15+,17+,18-,20-,21-,22?,23?/m0/s1 |
InChI Key |
JAWWELAUBJOEOF-XZJXIWRJSA-N |
Isomeric SMILES |
CC(=O)OCC(=O)C1([C@@H](C[C@@H]2[C@@]1(C[C@@H](C3([C@H]2C[C@H](C4=CC(=O)C(=C[C@@]43C)Br)F)F)O)C)O)O |
Canonical SMILES |
CC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C(=CC43C)Br)F)F)O)C)O)O |
Origin of Product |
United States |
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